![molecular formula C15H10N2O5 B1347222 2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 30777-83-4](/img/structure/B1347222.png)

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The synthesis involves the reaction of a 3-HF derivative with 1-((chloromethoxy)methyl)-4,5-dimethoxy-2-nitrobenzene to form a compound containing three photo-responsive moieties .Chemical Reactions Analysis

The primary aci-nitro photoproducts react by two competing paths. The balance between the two depends on the reaction medium .Scientific Research Applications

Organic Synthesis and Catalysis

Isoindole-1,3-dione derivatives serve as key intermediates in the synthesis of complex molecules. For instance, the palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones in good yields, showcasing the versatility of these compounds in synthesizing heterocycles that tolerate a variety of functional groups (Worlikar & Larock, 2008). Furthermore, isoindole-1,3-dione derivatives have been used in carbonylative cyclization reactions, facilitated by polymer-supported palladium–N-heterocyclic carbene complexes, to produce N-substituted phthalimides efficiently (Khedkar et al., 2012).

Material Science

In material science, isoindole-1,3-dione derivatives demonstrate potential in forming gels and crystalline structures with unique properties. For example, specific derivatives form gels in mixed solvents, indicating potential applications in material synthesis and drug delivery systems (Singh & Baruah, 2008). Additionally, these compounds have been explored for their optical properties, such as optical band gaps and refractive indices, which could be useful in the development of optical materials and electronics (Tan et al., 2018).

Medicinal Chemistry

While specifically excluding drug use and side effects, it's worth mentioning that isoindole-1,3-dione derivatives have been studied for their biological activities. Compounds within this class have shown inhibitory activity against enzymes like tyrosinase, suggesting potential applications in addressing hyperpigmentation disorders without discussing their therapeutic use (Tehrani et al., 2019). Additionally, some derivatives exhibit antimicrobial properties, indicating their potential as lead compounds in the development of new antimicrobial agents (Jain, Nagda, & Talesara, 2006).

properties

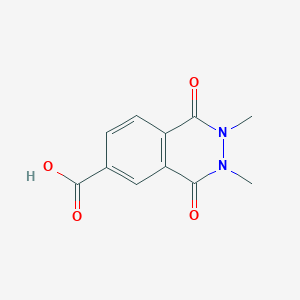

IUPAC Name |

2-[(2-nitrophenyl)methoxy]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O5/c18-14-11-6-2-3-7-12(11)15(19)16(14)22-9-10-5-1-4-8-13(10)17(20)21/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMHYRMMWUXXTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20321264 |

Source

|

| Record name | N-(2-nitrobenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

30777-83-4 |

Source

|

| Record name | NSC372537 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372537 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-nitrobenzyloxy)phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20321264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1347144.png)